molecular formula C10H12ClNOS B2437641 1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one CAS No. 860788-52-9

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

Cat. No.: B2437641
CAS No.: 860788-52-9
M. Wt: 229.72
InChI Key: OTCHHTIPXGJWQX-UHFFFAOYSA-N
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Description

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is an organic compound that belongs to the class of thienyl ketones. These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a ketone functional group. The compound also contains a chloro substituent and a dimethylamino group, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

(E)-1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-9(13)10-8(11)4-5-14-10/h4-6H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCHHTIPXGJWQX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=CS1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=C(C=CS1)Cl)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-thiophenecarboxaldehyde with dimethylamine and an appropriate alkyne under basic conditions. The reaction typically proceeds via a nucleophilic addition followed by an elimination step to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves its interaction with specific molecular targets. The presence of the dimethylamino group and the thiophene ring can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-chloro-2-thienyl)-3-(methylamino)-2-buten-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    (E)-1-(3-bromo-2-thienyl)-3-(dimethylamino)-2-buten-1-one: Similar structure but with a bromo substituent instead of a chloro substituent.

Uniqueness

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is unique due to the specific combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the chloro substituent and the dimethylamino group can lead to distinct properties compared to similar compounds.

Biological Activity

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, also known as (E)-1-(3-chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H12ClNOS
  • Molar Mass : 229.73 g/mol
  • CAS Number : 860788-52-9

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways that are critical for various physiological responses.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInduces apoptosis
AntimicrobialBacterial strainsExhibits antimicrobial properties
NeuroprotectiveAcetylcholinesterase (AChE)Inhibits AChE, enhancing cholinergic activity

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Properties

The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Neuroprotective Effects

In neuropharmacological studies, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE). This inhibition enhances acetylcholine levels in the synaptic cleft, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key observations include:

  • Chlorine Substitution : The presence of the chlorine atom on the thiophene ring enhances lipophilicity and bioactivity, facilitating better interaction with target enzymes and receptors.
  • Dimethylamino Group : This moiety is crucial for the neuroprotective effects observed in AChE inhibition studies.

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